molecular formula C22H18O3 B13953847 Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- CAS No. 64365-35-1

Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl-

Cat. No.: B13953847
CAS No.: 64365-35-1
M. Wt: 330.4 g/mol
InChI Key: BRNAGVGDWKOSGO-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methanol group at position 7, an acetyloxy substituent at position 5, and a methyl group at position 12. The acetyloxy group may influence metabolic pathways and solubility, distinguishing it from purely hydrocarbon-substituted PAHs.

Properties

CAS No.

64365-35-1

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

[7-(hydroxymethyl)-12-methylbenzo[a]anthracen-5-yl] acetate

InChI

InChI=1S/C22H18O3/c1-13-15-7-3-4-8-16(15)20(12-23)19-11-21(25-14(2)24)17-9-5-6-10-18(17)22(13)19/h3-11,23H,12H2,1-2H3

InChI Key

BRNAGVGDWKOSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CO)OC(=O)C

Origin of Product

United States

Preparation Methods

Enzymatic Bioalkylation and Biooxidation

One primary pathway for preparing hydroxymethylated benz[a]anthracene derivatives involves enzymatic bioalkylation and biooxidation reactions using rat lung cytosol preparations fortified with S-adenosyl-L-methionine (SAM). This method exploits the enzymatic activation of methyl groups at the L-region (meso positions) of benz[a]anthracene derivatives, such as 7-methylbenz[a]anthracene and 12-methylbenz[a]anthracene, to yield hydroxymethyl derivatives including 7-hydroxymethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene.

  • Key features:
    • Requires enzymatic activation by cytosolic methyltransferases dependent on SAM.
    • Hydroxylation occurs selectively at methyl groups in the L-region.
    • Reaction inhibited by S-adenosyl-L-homocysteine, confirming enzymatic specificity.
    • No reaction in boiled cytosol or absence of SAM, confirming enzymatic nature.

This enzymatic approach is significant for producing hydroxymethyl intermediates that can be further chemically modified to introduce acetyloxy groups, as in the target compound.

Chemical Acetylation of Hydroxymethyl Intermediates

Following enzymatic hydroxymethylation, chemical acetylation is employed to convert hydroxyl groups into acetyloxy esters. A representative method involves reacting the hydroxymethyl derivative with acetic anhydride in an organic solvent such as dichloromethane at low temperature (0°C), followed by aqueous workup and purification by crystallization or extraction. This method ensures selective acetylation without extensive side reactions.

  • Procedure highlights:
    • Hydroxymethyl compound dissolved in dichloromethane with acetic acid.
    • Acetic anhydride added dropwise under stirring at 0°C.
    • Reaction quenched by water addition.
    • Organic phase washed, dried, concentrated.
    • Product purified by crystallization from diethyl ether.

This approach yields stable acetylated products suitable for further biological or chemical studies.

Synthetic Coupling Strategies for PAH Derivatives

Advanced synthetic methods for benz[a]anthracene derivatives, including methylated and hydroxymethylated forms, utilize metal-catalyzed coupling reactions. Two notable catalytic systems are:

Catalyst Description Advantages
Palladium acetate (Pd(OAc)2) Coupling of protected amino-catechol PAH derivatives with halo-2'-deoxyribonucleosides to form DNA adducts High selectivity, useful for protected intermediates
Copper iodide (CuI) Reaction of halo-PAH catechol derivatives with 2'-deoxyribonucleosides to form adducts Economical, scalable, avoids bis-adduct formation, enables isotope labeling

These methods, although primarily developed for synthesizing DNA adducts of benz[a]anthracene quinone metabolites, can be adapted for the preparation of hydroxymethyl and acetyloxy substituted benz[a]anthracene derivatives by appropriate choice of substrates and reaction conditions.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Outcome/Notes References
Enzymatic Bioalkylation/Biooxidation Enzymatic hydroxylation of methyl groups in rat lung cytosol with SAM Rat lung cytosol, S-adenosyl-L-methionine, incubation Hydroxymethyl derivatives at L-region methyl groups
Chemical Acetylation Acetylation of hydroxymethyl groups using acetic anhydride Acetic anhydride, dichloromethane, 0°C, acetic acid Formation of acetyloxy esters, purified by crystallization
Metal-Catalyzed Coupling Pd or Cu catalyzed coupling of halo-PAH derivatives with nucleosides Pd(OAc)2 or CuI, protected amino-catechol or halo-PAH catechols Formation of PAH adducts, adaptable for substituted derivatives

Detailed Research Findings

  • The enzymatic bioalkylation and biooxidation pathways are highly regioselective, targeting methyl groups at the L-region of benz[a]anthracene derivatives, which is crucial for site-specific functionalization.

  • The acetylation method using dichloromethane as solvent improves purification efficiency and product stability compared to water-miscible solvents, facilitating large-scale synthesis and storage.

  • Copper-mediated coupling reactions offer practical advantages for scale-up and isotopic labeling, important for biological studies of benz[a]anthracene derivatives and their DNA adducts.

  • The combination of enzymatic and chemical methods provides a robust route to prepare complex substituted benz[a]anthracene derivatives like benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl-, enabling further toxicological and mechanistic investigations.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions are common, where the acetyloxy group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of PAHs and their derivatives.

    Biology: Investigated for its potential biological activity, including its interactions with cellular components.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of cancer research.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multi-ring structure allows it to intercalate with DNA, potentially leading to mutagenic effects. Additionally, its functional groups can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Substituents Key Functional Groups
Target Compound C₂₂H₁₈O₃* 330.38* 5-OAc, 7-CH₂OH, 12-CH₃ Acetyloxy ester, methanol, methyl
7,12-Dimethylbenz(a)anthracene (DMBA) C₂₀H₁₆ 256.34 7-CH₃, 12-CH₃ Methyl groups
Benz[a]anthracene-12-methanol, 9-OH-7-CH₃ C₂₀H₁₆O₂ 288.34 9-OH, 7-CH₃, 12-CH₂OH Hydroxyl, methanol, methyl
7-Benzoyloxy-12-methyl derivative C₂₇H₂₀O₂ 376.45 7-OBz, 12-CH₃ Benzoyl ester, methyl

*Estimated based on structural analogs.

Physicochemical Properties

  • Target Compound: The acetyloxy ester at position 5 likely increases polarity compared to DMBA, enhancing solubility in polar solvents. The methanol group at position 7 may facilitate hydrogen bonding .
  • DMBA : Highly lipophilic due to methyl groups; low water solubility contributes to bioaccumulation .

Toxicity and Health Hazards

  • Target Compound: While specific data is unavailable, acetyloxy esters are often metabolized via esterases, which could mitigate toxicity compared to DMBA. However, PAH backbones are associated with carcinogenicity .
  • DMBA: A well-characterized carcinogen and mutagen. Causes skin/eye irritation, respiratory distress, and chronic effects (e.g., liver/kidney damage) .
  • 9-Hydroxy-7-methyl Derivative : Classified as acutely toxic (oral, dermal) and a respiratory irritant. Chronic exposure risks include organ damage .
  • 7-Benzoyloxy Derivative : Used in drug delivery systems, suggesting lower acute toxicity than DMBA. Ester groups may stabilize the compound, reducing metabolic activation .

Key Research Findings

  • Mutagenicity and Carcinogenicity: PAHs like DMBA are potent mutagens in the Salmonella/microsome test (90% correlation with carcinogenicity) .
  • Metabolic Pathways: Hydroxyl and ester groups in analogs influence detoxification mechanisms. For example, 9-hydroxy derivatives may undergo glucuronidation, while acetyloxy groups are hydrolyzed to acetic acid and methanol .
  • Environmental Persistence : Methyl and ethyl substituents (e.g., 7-ethyl-12-methylbenz(a)anthracene) increase lipophilicity, enhancing bioaccumulation risks .

Biological Activity

Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Understanding its biological activity is crucial for assessing its potential health impacts, particularly in relation to cancer and other diseases.

Chemical Structure and Properties

The compound features a complex structure typical of PAHs, with multiple fused aromatic rings. The presence of hydroxymethyl and acetoxy groups significantly alters its reactivity and biological interactions compared to its parent compound, benz(a)anthracene.

Mechanisms of Biological Activity

  • Metabolic Activation :
    • Benz(a)anthracene derivatives require metabolic activation to exert their biological effects. This activation typically occurs via cytochrome P450 enzymes in the liver, converting the compound into more reactive forms that can interact with cellular macromolecules like DNA .
    • Studies indicate that the enzymatic bioalkylation of benz(a)anthracene derivatives occurs primarily at the methyl groups located at the meso positions, leading to the formation of highly reactive intermediates .
  • Genotoxicity :
    • The activated metabolites of benz(a)anthracene can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The genotoxic effects are associated with the formation of 7,12-dimethylbenz(a)anthracene (DMBA), a known potent carcinogen .
  • Cellular Effects :
    • Research has shown that exposure to benz(a)anthracene derivatives can induce apoptosis in various cell lines. For instance, studies on glioma cells have demonstrated that certain derivatives exhibit cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

StudyCompoundBiological EffectMechanism
Benz(a)anthracene-7-methanolInduces bioalkylationEnzymatic activation via S-adenosyl-L-methionine
DMBAGenotoxicityFormation of DNA adducts
Fascaplysin derivatives (related compounds)Cytotoxicity in glioma cellsInduction of apoptosis

Case Study: Apoptotic Effects on Glioma Cells

A study investigated the effects of various benz(a)anthracene derivatives on C6 glioma cells. The results indicated that certain compounds led to a significant increase in apoptotic cell death compared to controls. Notably, the mechanisms involved included PARP and CASP3 cleavage, which are markers of apoptosis .

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